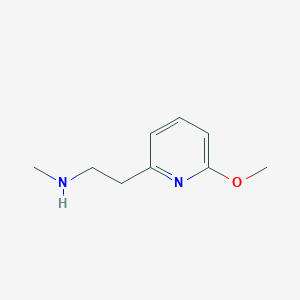
2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine typically involves the reaction of 6-methoxypyridin-2-ylmethanamine with methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like potassium carbonate is used to facilitate the reaction. The mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.
化学反应分析
Types of Reactions
2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: The major product is often a pyridine derivative with an oxidized side chain.
Reduction: The major product is typically a reduced amine derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted pyridine derivatives.
科学研究应用
2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism by which 2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The methoxy group and the pyridine ring are thought to play crucial roles in its activity, potentially affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(6-Methylpyridin-2-yl)ethanamine
- 2-Bromo-6-methoxypyridine
- 2-Methoxypyridine
- 2-Chloro-6-methoxypyridine
Uniqueness
2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine is unique due to the presence of both a methoxy group and a methylamine side chain. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds. The methoxy group can influence the electronic properties of the pyridine ring, while the methylamine side chain can participate in various chemical reactions, making this compound versatile for different applications.
生物活性
2-(6-Methoxypyridin-2-yl)-N-methylethan-1-amine is a compound with potential biological activities due to its unique structural features, including a methoxy-substituted pyridine ring and an N-methylated ethylamine moiety. This article explores its biological activity, focusing on its antimicrobial, antitumor, and neuroprotective properties based on recent research findings.
The compound has the molecular formula C9H14N2O, a molar mass of approximately 166.224 g/mol, and appears as a white to light yellow solid. It is soluble in organic solvents like ethanol and chloroform but insoluble in water. Its boiling point is around 218.6°C, with a flash point of 86°C.
Antimicrobial Activity
Research indicates that compounds containing pyridine rings exhibit significant antimicrobial properties. Specifically, derivatives of 6-methoxypyridine have shown efficacy against various bacterial strains. For instance, studies have demonstrated that similar compounds can inhibit the growth of Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae with varying minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL . The presence of the methoxy group enhances the lipophilicity and membrane permeability of these compounds, which is crucial for their antimicrobial effectiveness.
Antitumor Activity
The antitumor potential of this compound is supported by studies involving related compounds that target cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). For example, compounds derived from similar structures have exhibited potent anti-proliferative effects, leading to cell cycle arrest and apoptosis in cancer cells . The mechanism often involves the induction of cleaved PARP, indicating the activation of apoptotic pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9h | HGC-27 | <10 | Induces G2-M arrest and apoptosis |
| 9u | MCF-7 | <15 | Inhibits colony formation |
Neuroprotective Effects
Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood regulation and cognitive functions. Its structural similarity to known neuroprotective agents indicates that it could modulate neuroinflammatory processes associated with neurodegenerative diseases . Further research is needed to elucidate these interactions fully.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various pyridine derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structures to this compound displayed significant antibacterial activity, particularly against multidrug-resistant strains .
- Antitumor Activity Assessment : Another investigation focused on the effects of pyridine derivatives on cancer cell lines. The study found that specific derivatives induced apoptosis in HGC-27 cells through cell cycle arrest in the G2-M phase, highlighting their potential as therapeutic agents against tumors .
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
2-(6-methoxypyridin-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C9H14N2O/c1-10-7-6-8-4-3-5-9(11-8)12-2/h3-5,10H,6-7H2,1-2H3 |
InChI 键 |
MRQOGYJLCLMPDW-UHFFFAOYSA-N |
规范 SMILES |
CNCCC1=NC(=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















